4-(5-chloro-2-hydroxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
4-(5-chloro-2-hydroxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with various substituents, including a chloro and hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-hydroxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-chloro-2-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the desired pyrazoloquinoline compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-2-hydroxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinone derivative, while substitution of the chloro group can result in various substituted pyrazoloquinolines.
Scientific Research Applications
4-(5-chloro-2-hydroxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-hydroxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(5-chloro-2-hydroxyphenyl)-2-phenylquinoline: Similar structure but lacks the tetrahydro component.
2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione: Similar core structure but different substituents.
Uniqueness
The unique combination of substituents in 4-(5-chloro-2-hydroxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione contributes to its distinct chemical and biological properties
Properties
Molecular Formula |
C22H18ClN3O3 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C22H18ClN3O3/c23-12-9-10-16(27)14(11-12)18-19-15(7-4-8-17(19)28)24-21-20(18)22(29)26(25-21)13-5-2-1-3-6-13/h1-3,5-6,9-11,18,24-25,27H,4,7-8H2 |
InChI Key |
SJBJUHKQTOIASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=C(C=CC(=C5)Cl)O)C(=O)C1 |
Origin of Product |
United States |
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